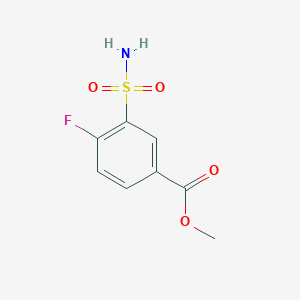

Methyl 4-fluoro-3-sulfamoylbenzoate

Beschreibung

Methyl 4-fluoro-3-sulfamoylbenzoate is a substituted methyl benzoate derivative characterized by a fluorine atom at the 4-position and a sulfamoyl (-SO₂NH₂) group at the 3-position of the aromatic ring. The compound’s molecular formula is C₈H₇FNO₄S, with a molecular weight of approximately 232.22 g/mol.

Eigenschaften

IUPAC Name |

methyl 4-fluoro-3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNWDVLPPUEESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-sulfamoylbenzoate typically involves the esterification of 4-fluoro-3-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-fluoro-3-sulfamoylbenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-3-sulfamoylbenzoic acid and methanol.

Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoro-3-sulfamoylbenzoic acid and methanol.

Reduction: 4-fluoro-3-aminobenzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-fluoro-3-sulfamoylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of Methyl 4-fluoro-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group play crucial roles in modulating the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

a. Methyl Benzoate Derivatives with Sulfonyl/Sulfamoyl Groups

- Metsulfuron-methyl (C₁₄H₁₅N₅O₆S): Features a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring. The sulfamoyl group in Methyl 4-fluoro-3-sulfamoylbenzoate is simpler, lacking the urea moiety, which may reduce herbicidal activity but enhance versatility in other applications .

- Ethametsulfuron-methyl : Contains a sulfonylurea group and ethoxy-substituted triazine. Unlike this compound, these derivatives are optimized for herbicidal activity via acetyl-CoA carboxylase inhibition .

b. Fluoro-Substituted Methyl Benzoates

- Methyl 4-fluoro-3-(4-methylphenyl)benzoate (C₁₅H₁₃FO₂, MW 244.26 g/mol): Shares the 4-fluoro substituent but replaces the sulfamoyl group with a 4-methylphenyl group.

Physicochemical Properties

| Property | This compound | Metsulfuron-methyl | Methyl 4-fluoro-3-(4-methylphenyl)benzoate |

|---|---|---|---|

| Molecular Weight | ~232.22 g/mol | 381.36 g/mol | 244.26 g/mol |

| Polar Groups | -SO₂NH₂, -COOCH₃, -F | -SO₂NHCONH-, triazine, -COOCH₃ | -COOCH₃, -F, -C₆H₄CH₃ |

| Solubility | Likely polar solvents (DMSO, methanol) | Moderate water solubility due to urea group | Low water solubility, soluble in organic solvents |

| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases | Sensitive to hydrolysis at high pH | Stable under ambient conditions |

Data inferred from structural analogs and methyl ester properties .

Research Findings

- Herbicidal Sulfonylureas : Substituents on the triazine ring and sulfonylurea bridge dictate activity. Simplifying the structure (e.g., removing the triazine) reduces herbicidal potency but may open new applications .

- Fluorine Substitution : Fluorine at the 4-position enhances metabolic stability and electron-withdrawing effects, improving binding in both agrochemicals and pharmaceuticals .

Biologische Aktivität

Methyl 4-fluoro-3-sulfamoylbenzoate (CAS Number: 85338-72-3) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant properties, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₈FNO₄S

- Molecular Weight : 221.22 g/mol

The compound features a benzoate moiety with a sulfonamide functional group, which is known for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and related compounds. The compound was tested against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

In Vitro Antimicrobial Testing

The antimicrobial activity was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentrations (MICs). The results are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Control (Ampicillin/Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 8 |

| Escherichia coli | 125 | 16 |

| Klebsiella pneumoniae | 250 | 32 |

| Pseudomonas aeruginosa | 125 | 16 |

| Candida albicans | 62.5 | 16 |

| Saccharomyces cerevisiae | 31.25 | 8 |

The results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The antioxidant capacity was evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Antioxidant Testing Results

The antioxidant activity results are presented in Table 2.

| Assay Type | IC50 (µg/mL) | Standard (BHT) |

|---|---|---|

| DPPH Scavenging | 50 | 30 |

| ABTS Scavenging | 45 | 25 |

These findings suggest that this compound possesses considerable antioxidant potential, which may contribute to its overall biological efficacy .

The mechanism of action for the antimicrobial effects of this compound is believed to involve inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives. Molecular docking studies have indicated favorable interactions with target proteins involved in bacterial metabolism, which may explain its observed biological activities .

Case Study: Efficacy Against Resistant Strains

A recent case study investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity at lower concentrations compared to standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections.

Clinical Implications

The dual action of this compound as both an antimicrobial and antioxidant agent presents opportunities for development in clinical applications, particularly in formulations aimed at combating infections while mitigating oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.